molecular formula C21H28BrNO B217327 (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide CAS No. 19767-48-7

(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide

Cat. No.: B217327
CAS No.: 19767-48-7
M. Wt: 390.4 g/mol
InChI Key: FSICAXDYXLRLRG-UHFFFAOYSA-N
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Description

(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and diphenyl groups attached to a heptanone backbone.

Preparation Methods

The synthesis of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide involves several steps. One common method includes the reaction of benzhydrol with beta-dimethylaminoethanol in the presence of an acid catalyst such as p-toluenesulfonic acid . This reaction typically occurs at elevated temperatures, often using toluene as a solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide can be compared with similar compounds such as diphenhydramine and diethylamine hydrobromide. While all these compounds share some structural similarities, this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

19767-48-7

Molecular Formula

C21H28BrNO

Molecular Weight

390.4 g/mol

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide

InChI

InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H

InChI Key

FSICAXDYXLRLRG-UHFFFAOYSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br

Isomeric SMILES

CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br

Origin of Product

United States

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